molecular formula C25H27N3O B12157303 1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide

1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide

Cat. No.: B12157303
M. Wt: 385.5 g/mol
InChI Key: SCKPIAGZFSIYIQ-UHFFFAOYSA-N
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Description

1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5210^{2,6}]deca-2(6),4-diene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a Diels-Alder reaction followed by intramolecular cyclization.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the carboxamide and phenyl groups. This is often done through nucleophilic substitution and amide coupling reactions.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated hydrocarbons or amines.

Scientific Research Applications

1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,10,10-trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide: Lacks the N-(4-methylphenyl) group.

  • **1,10,10-trimethyl-N-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.0^{2

Properties

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide

InChI

InChI=1S/C25H27N3O/c1-16-10-12-17(13-11-16)26-23(29)21-20-19-14-15-25(4,24(19,2)3)22(20)28(27-21)18-8-6-5-7-9-18/h5-13,19H,14-15H2,1-4H3,(H,26,29)

InChI Key

SCKPIAGZFSIYIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C3=C2C4CCC3(C4(C)C)C)C5=CC=CC=C5

Origin of Product

United States

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